molecular formula C12H14FNO B12011355 N-cyclopentyl-3-fluorobenzamide

N-cyclopentyl-3-fluorobenzamide

Cat. No.: B12011355
M. Wt: 207.24 g/mol
InChI Key: STNWAPCECAFVKW-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-fluorobenzamide, with the chemical formula C12H14FNO, is a compound of interest. Unfortunately, detailed information about its properties and applications is scarce. I’ll provide what we know.

Preparation Methods

Synthetic Routes:: The synthetic routes for N-cyclopentyl-3-fluorobenzamide are not widely documented. Researchers may need to explore literature or conduct experimental work to uncover specific methods.

Industrial Production:: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers.

Chemical Reactions Analysis

Reactivity:: N-cyclopentyl-3-fluorobenzamide likely undergoes various chemical reactions, including:

    Substitution Reactions: Substituting functional groups on the benzene ring.

    Oxidation and Reduction Reactions: Modifying the fluorine or amide group.

    Acid-Base Reactions: Reacting with acids or bases to form salts.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. For example:

    Substitution: Use nucleophiles (e.g., amines) under appropriate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (HO) or potassium permanganate (KMnO).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH).

Major Products:: The products formed from these reactions could include derivatives with modified functional groups or substituted positions on the benzene ring.

Scientific Research Applications

N-cyclopentyl-3-fluorobenzamide’s applications span various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological systems.

    Medicine: Potential drug candidates (though specific applications are unknown).

    Industry: Limited due to its rarity.

Mechanism of Action

The precise mechanism by which N-cyclopentyl-3-fluorobenzamide exerts its effects remains elusive. Researchers would need to explore its molecular targets and pathways.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

N-cyclopentyl-3-fluorobenzamide

InChI

InChI=1S/C12H14FNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15)

InChI Key

STNWAPCECAFVKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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